molecular formula C37H70N2O12 B193690 Azathramycin CAS No. 76801-85-9

Azathramycin

Cat. No. B193690
CAS RN: 76801-85-9
M. Wt: 735 g/mol
InChI Key: HRKNNHYKWGYTEN-SPMCJAJPSA-N
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Description

Azithromycin, commonly known as Zithromax, is a macrolide antibiotic used to treat a variety of bacterial infections. It is part of the azalide class of antibiotics and is often prescribed to treat respiratory infections, skin infections, and ear infections. Azithromycin is a broad-spectrum antibiotic, meaning it is effective against a wide range of bacteria. It is also used to prevent certain types of bacterial infections, such as those caused by Streptococcus pneumoniae.

Scientific Research Applications

Antiviral Activity and COVID-19

Azithromycin (AZ), primarily known as a broad-spectrum macrolide antibiotic, has garnered attention for its potential antiviral properties, especially in the context of the COVID-19 pandemic. Clinical pharmacology perspectives suggest that while AZ is not approved for viral infections, it's been included in some treatment protocols for COVID-19 due to anecdotal reports. It's crucial that the clinical pharmacology characteristics of AZ be considered in planning and conducting clinical trials, ensuring safe study conduct and increasing the probability of achieving definitive answers regarding the efficacy of AZ in treating COVID-19 (Damle et al., 2020). Moreover, AZM shows potential as a candidate treatment for SARS-CoV-2, identified through both in vitro and in silico drug screens. Its ability to enhance the expression of anti-viral pattern recognition receptors and induction of anti-viral type I and III interferon responses, alongside its anti-inflammatory properties, underscores its relevance in severe COVID-19 cases, which are characterized by an over-exuberant innate inflammatory response (Oliver & Hinks, 2020).

Impact on Chronic Inflammatory Lung Diseases

Azithromycin has shown promise in improving outcomes for patients with chronic inflammatory lung diseases such as cystic fibrosis (CF). This improvement is believed to be due to the anti-inflammatory properties of the drug. A paradoxical observation, however, is the increased infection with nontuberculous mycobacteria (NTM) in patients with CF who are on long-term azithromycin therapy. This phenomenon is attributed to azithromycin's impact on autophagosome clearance by preventing lysosomal acidification, consequently impairing autophagic and phagosomal degradation. This effect results in inhibited intracellular killing of mycobacteria within macrophages, leading to chronic infection with NTM in mice models (Renna et al., 2011).

Dental and Periodontal Applications

In the context of periodontal treatment, azithromycin has demonstrated properties that extend beyond its antibiotic capabilities. Its immune-modulating/anti-inflammatory effects make it suitable for treating diseases not associated with bacteria, such as severe asthma, chronic obstructive pulmonary diseases, and cystic fibrosis. Concentrated in neutrophils, macrophages, and particularly fibroblasts, azithromycin may play a triple role in treating and resolving periodontal diseases: suppressing periodontopathogens, exerting anti-inflammatory activity, and facilitating healing through persistence at low levels in macrophages and fibroblasts in periodontal tissues, even after a single course of treatment. This unique array of properties suggests a potential value of azithromycin as a host-modulator in periodontal treatment (Hirsch et al., 2012).

Immunomodulatory and Antiviral Properties

Azithromycin's immunomodulatory properties are pivotal, especially in the treatment of inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD). Its ability to directly inhibit viral load and replication, or demonstrate indirect inhibitory impacts associated with the expression of antiviral genes, positions it as a critical therapeutic agent. In the face of the COVID-19 pandemic, azithromycin's potential in managing patients, especially those with critical conditions associated with acute respiratory distress syndrome (ARDS) due to hyperinflammation and cytokine release, is being explored (Khezri et al., 2021).

properties

IUPAC Name

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H70N2O12/c1-14-26-37(10,45)30(41)23(6)38-18-19(2)16-35(8,44)32(51-34-28(40)25(39(11)12)15-20(3)47-34)21(4)29(22(5)33(43)49-26)50-27-17-36(9,46-13)31(42)24(7)48-27/h19-32,34,38,40-42,44-45H,14-18H2,1-13H3/t19-,20-,21+,22-,23-,24+,25+,26-,27+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKNNHYKWGYTEN-HOQMJRDDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(NCC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](NC[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H70N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30998123
Record name 2-Ethyl-3,4,10-trihydroxy-3,5,8,10,12,14-hexamethyl-15-oxo-11-{[3,4,6-trideoxy-3-(dimethylamino)hexopyranosyl]oxy}-1-oxa-6-azacyclopentadecan-13-yl 2,6-dideoxy-3-C-methyl-3-O-methylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30998123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

735.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azathramycin

CAS RN

76801-85-9
Record name 9-Deoxo-9a-aza-9a-homoerythromycin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76801-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-Dihydro-10-deoxo-11-azaerythromycin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076801859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethyl-3,4,10-trihydroxy-3,5,8,10,12,14-hexamethyl-15-oxo-11-{[3,4,6-trideoxy-3-(dimethylamino)hexopyranosyl]oxy}-1-oxa-6-azacyclopentadecan-13-yl 2,6-dideoxy-3-C-methyl-3-O-methylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30998123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-(((2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2-ethyl-3,4,10-trihydroxy-13-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.134
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZAERYTHROMYCIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LSP9FJT5B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
JP Santa Maria Jr, Y Park, L Yang, N Murgolo… - ACS chemical …, 2017 - ACS Publications
Though phenotypic and target-based high-throughput screening approaches have been employed to discover new antibiotics, the identification of promising therapeutic candidates …
Number of citations: 22 pubs.acs.org
AZ Washington, S Tapadar, A George… - Bioorganic & medicinal …, 2015 - Elsevier
… the requisite compounds was facilely accomplished through reductive amination reaction of 5-hexynal 15 24 or 4-ethynylbenzaldehyde 16 25 with commercially available azathramycin …
Number of citations: 7 www.sciencedirect.com
SE Rossiter, MH Fletcher, WM Wuest - Chemical reviews, 2017 - ACS Publications
Natural products have served as powerful therapeutics against pathogenic bacteria since the golden age of antibiotics of the mid-20th century. However, the increasing frequency of …
Number of citations: 441 pubs.acs.org
D Shoemark, C Colenso, C Toelzer, K Gupta… - researchgate.net
Following our recent identification of a fatty acid binding site in the SARS-CoV-2 spike protein (Toelzer et al., Science eabd3255 (2020)), we investigate the binding of linoleate and …
Number of citations: 1 www.researchgate.net
JS Jonco - 2022 - repositorio.unipampa.edu.br
A COVID-19 é uma enfermidade viral causada por um coronavírus que resultou em milhões de mortes ao redor do planeta. Vários fármacos têm sido sugeridos e utilizados para o para …
Number of citations: 2 repositorio.unipampa.edu.br

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